An In-depth Technical Guide to the Physical Properties of 1,1'-Biadamantane
An In-depth Technical Guide to the Physical Properties of 1,1'-Biadamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1'-Biadamantane, a member of the diamondoid family, is a unique saturated hydrocarbon characterized by the direct linkage of two adamantane cages at their bridgehead positions. This rigid, bulky, and highly symmetrical structure imparts distinctive physical and chemical properties, making it a molecule of significant interest in materials science, nanotechnology, and as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the known physical properties of 1,1'-biadamantane, detailed experimental protocols for their determination, and relevant spectroscopic data for its characterization.
Physicochemical Properties
1,1'-Biadamantane is a white, odorless crystalline solid at room temperature. Its robust and non-polar nature dictates its physical characteristics, including high thermal stability and solubility in non-polar organic solvents.[1]
Table 1: General Physical Properties of 1,1'-Biadamantane
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₀ | [2] |
| Molar Mass | 270.45 g/mol | [2] |
| Melting Point | 296 °C | [1] |
| Boiling Point | 359.9 °C at 760 mmHg | [1] |
| Density | 1.117 ± 0.06 g/cm³ (predicted) | [1] |
| Flash Point | 154.9 °C | [1] |
| Vapor Pressure | 4.79 x 10⁻⁵ mmHg at 25 °C | [1] |
| Refractive Index | 1.595 (predicted) | [1] |
Table 2: Qualitative Solubility of 1,1'-Biadamantane
As a highly non-polar molecule, 1,1'-Biadamantane exhibits good solubility in non-polar organic solvents and is practically insoluble in polar solvents like water.[1][3] Quantitative solubility data is not widely available in the literature; however, its solubility is expected to be comparable to or slightly lower than that of adamantane in similar solvents.
| Solvent Class | Example Solvents | Qualitative Solubility |
| Non-polar Aliphatic | Hexane, Cyclohexane | Soluble |
| Non-polar Aromatic | Toluene, Benzene | Soluble |
| Halogenated | Chloroform, Dichloromethane | Soluble |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone | Sparingly soluble to insoluble |
| Polar Protic | Ethanol, Methanol, Water | Insoluble |
Experimental Protocols
Synthesis of 1,1'-Biadamantane via Wurtz Coupling
A common method for the synthesis of 1,1'-Biadamantane is the Wurtz coupling reaction of 1-bromoadamantane.[4]
Objective: To synthesize 1,1'-Biadamantane by the reductive coupling of 1-bromoadamantane using metallic sodium.
Materials:
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1-bromoadamantane
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Sodium metal
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Anhydrous diethyl ether (or other suitable inert solvent like toluene)
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Apparatus for reactions under inert atmosphere (e.g., Schlenk line)
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Reflux condenser
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Stirring apparatus
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Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization flasks)
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
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Under a nitrogen atmosphere, place finely cut sodium metal in the flask.
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Add anhydrous diethyl ether to cover the sodium.
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Heat the mixture to reflux with vigorous stirring to create a sodium dispersion.
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Dissolve 1-bromoadamantane in anhydrous diethyl ether and add it to the dropping funnel.
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Add the 1-bromoadamantane solution dropwise to the refluxing sodium dispersion over a period of several hours.
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After the addition is complete, continue to reflux the reaction mixture for an additional period to ensure complete reaction.
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Cool the reaction mixture to room temperature and cautiously quench the excess sodium with a suitable alcohol (e.g., isopropanol or ethanol).
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Carefully add water to the mixture to dissolve the sodium salts.
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Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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The crude 1,1'-Biadamantane can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of hexane and ethyl acetate) or by sublimation.
Determination of Melting Point
The melting point of 1,1'-Biadamantane can be determined using a standard capillary melting point apparatus.
Procedure:
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Finely powder a small sample of purified 1,1'-Biadamantane.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature approximately 20 °C below the expected melting point (296 °C).
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Then, decrease the heating rate to 1-2 °C per minute.
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Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample is liquid (completion of melting). The melting point is reported as this range.
Determination of Solubility (Qualitative)
A general procedure to determine the qualitative solubility of 1,1'-Biadamantane in various organic solvents is as follows.
Procedure:
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Place approximately 10 mg of 1,1'-Biadamantane into a small test tube.
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Add 1 mL of the test solvent to the test tube.
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Vigorously shake or vortex the mixture for 1-2 minutes.
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Observe the mixture. If the solid has completely dissolved, the compound is considered soluble. If some solid remains, it is sparingly soluble or insoluble.
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If the compound does not dissolve at room temperature, gently warm the mixture to observe any change in solubility, noting that solubility is temperature-dependent.
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,1'-Biadamantane is expected to be relatively simple due to the molecule's high symmetry. Protons on the adamantane cages will exhibit characteristic chemical shifts in the aliphatic region.
Expected ¹H NMR Spectral Data:
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Chemical Shifts (δ): Signals are expected in the range of 1.5-2.5 ppm. The exact chemical shifts will depend on the specific proton environment within the biadamantane structure. Protons closer to the C1-C1' bond may experience slightly different shielding compared to those further away.
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Integration: The integration of the signals will correspond to the number of protons in each unique environment.
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Multiplicity: Due to complex spin-spin coupling between the numerous non-equivalent protons, the signals are likely to appear as broad multiplets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Expected ¹³C NMR Spectral Data: [1]
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Chemical Shifts (δ): Due to the high symmetry, a limited number of signals are expected. Based on data for adamantane and substituted adamantanes, the signals for 1,1'-Biadamantane are anticipated in the range of 30-50 ppm. The quaternary carbons at the junction (C1 and C1') will have a distinct chemical shift compared to the methine (CH) and methylene (CH₂) carbons. For biadamantane, a diamagnetic shift is observed for the β-carbons.[1] An estimated chemical shift for the β-carbons is around 35.5 ppm.[1]
Infrared (IR) Spectroscopy
The IR spectrum of 1,1'-Biadamantane will be dominated by absorptions corresponding to C-H and C-C bond vibrations.
Expected FTIR Spectral Data:
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C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds.
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C-H Bending: Bands corresponding to methylene scissoring and twisting will appear in the 1450-1470 cm⁻¹ region.
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C-C Stretching and Bending: The "fingerprint" region below 1400 cm⁻¹ will contain a complex pattern of absorptions due to various C-C stretching and bending modes within the rigid cage structure.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrometry Data:
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Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z = 270, corresponding to the molecular weight of 1,1'-Biadamantane.
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Fragmentation: The fragmentation pattern is likely to be characterized by the cleavage of the C1-C1' bond, leading to the formation of the adamantyl cation at m/z = 135. This fragment is expected to be a major peak in the spectrum due to the stability of the tertiary carbocation. Further fragmentation of the adamantane cage may also be observed.
Conclusion
1,1'-Biadamantane possesses a unique set of physical properties stemming from its rigid, diamondoid structure. Its high melting point, thermal stability, and solubility in non-polar solvents make it a valuable building block in various fields. The experimental protocols and expected spectroscopic data provided in this guide serve as a valuable resource for researchers and scientists working with this fascinating molecule, facilitating its synthesis, purification, and characterization. Further research to quantify its solubility in a wider range of organic solvents would be beneficial for expanding its applications.
